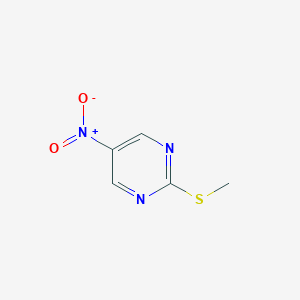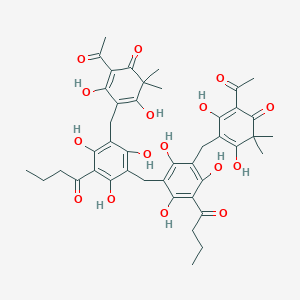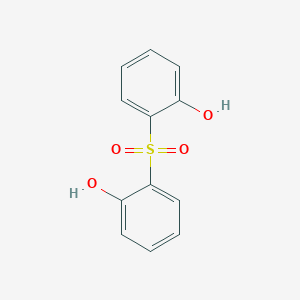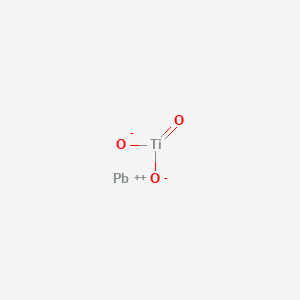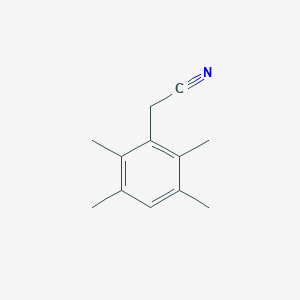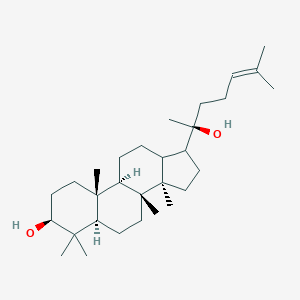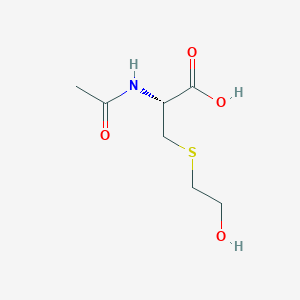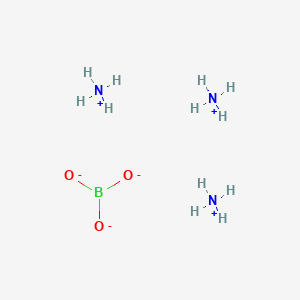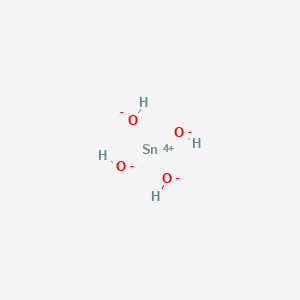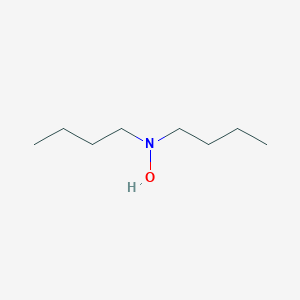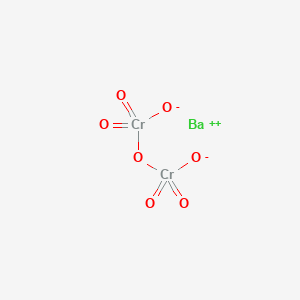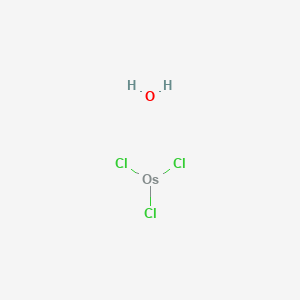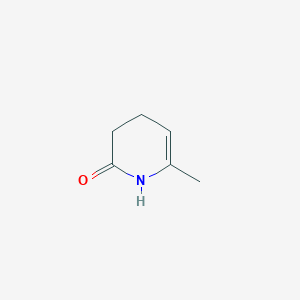
3,4-Dihydro-6-methyl-2-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-6-methyl-2-pyridone (DHPM) is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. DHPM is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics.
作用機序
The mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone is not fully understood, but it is believed to act through multiple pathways. 3,4-Dihydro-6-methyl-2-pyridone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3,4-Dihydro-6-methyl-2-pyridone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
3,4-Dihydro-6-methyl-2-pyridone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4-Dihydro-6-methyl-2-pyridone has also been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 3,4-Dihydro-6-methyl-2-pyridone in lab experiments is its versatility. 3,4-Dihydro-6-methyl-2-pyridone exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics. However, one of the limitations of using 3,4-Dihydro-6-methyl-2-pyridone is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3,4-Dihydro-6-methyl-2-pyridone. One area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based materials for use in various applications, such as drug delivery and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone and its potential applications in various fields.
合成法
The synthesis of 3,4-Dihydro-6-methyl-2-pyridone can be achieved through a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction is the most commonly used method for synthesizing 3,4-Dihydro-6-methyl-2-pyridone and involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia in the presence of a catalyst.
科学的研究の応用
3,4-Dihydro-6-methyl-2-pyridone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 3,4-Dihydro-6-methyl-2-pyridone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
10333-14-9 |
|---|---|
製品名 |
3,4-Dihydro-6-methyl-2-pyridone |
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC名 |
6-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |
InChIキー |
AKOQCIDGAATASX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(=O)N1 |
正規SMILES |
CC1=CCCC(=O)N1 |
その他のCAS番号 |
10333-14-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



